Oxodihydrothiochrome

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

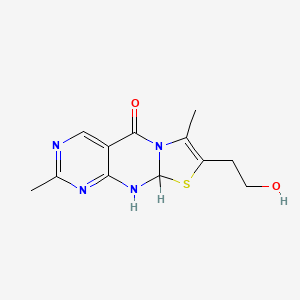

Oxodihydrothiochrome, also known as this compound, is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemical Applications

Oxodihydrothiochrome is primarily studied for its role in photochemical reactions. Notably, it is formed through the oxidation of thiochrome under aerobic conditions when exposed to ultraviolet and visible light. This reaction involves the interaction with singlet oxygen and riboflavin in triplet states, leading to the generation of reactive oxygen species that can be harnessed for various applications:

- Photodynamic Therapy : The ability of this compound to produce reactive oxygen species makes it a candidate for photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

- Environmental Monitoring : Its photochemical properties can be utilized in sensors for detecting pollutants or monitoring environmental changes.

Medical Research Applications

The medical applications of this compound are diverse and promising:

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Research indicates that it can protect cells from damage caused by reactive oxygen species, making it a potential therapeutic agent for conditions like neurodegenerative diseases.

- Neuroprotection : Studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

- Metabolic Disorders : Research has indicated that derivatives of thiamine, including this compound, may play a role in glucose metabolism and could be beneficial in managing diabetes-related complications.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Photolysis Kinetics

A study examined the kinetics of thiochrome's photooxidation to this compound in aqueous solutions. The findings revealed that under specific light conditions, significant quantities of this compound could be generated, highlighting its potential utility in photochemical applications .

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities of this compound demonstrated its effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress in various diseases .

Comparative Applications Table

The following table summarizes the key applications of this compound along with their respective benefits:

| Application Area | Description | Potential Benefits |

|---|---|---|

| Photodynamic Therapy | Utilizes reactive oxygen species generated by this compound | Targeted destruction of cancer cells |

| Environmental Monitoring | Detection of pollutants through photochemical reactions | Real-time monitoring of environmental health |

| Neuroprotection | Protects neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |

| Metabolic Disorders | Involvement in glucose metabolism | Management of diabetes-related complications |

Analyse Des Réactions Chimiques

Enzymatic Oxidation via Hemoglobin Derivatives

Oxodihydrothiochrome is generated during oxidative stress when thiamine reacts with reactive intermediates of hemoglobin:

-

Catalysts : Oxoferryl hemoglobin species (+*Hb(IV=O) and Hb(IV=O)) act as peroxidase-like catalysts .

-

Mechanism :

-

Tyrosyl radicals (from hemoglobin-oxidation cycles) oxidize thiamine’s thiazole ring.

-

At high thiamine concentrations, thiamine’s tricyclic and thiol forms scavenge tyrosyl radicals, inhibiting dityrosine formation but producing this compound .

-

In neutral media, thiamine phosphate esters are oxidized to this compound and disulfide compounds .

-

| Reaction Conditions | Reactants | Products | Key Catalysts |

|---|---|---|---|

| Neutral pH, aerobic | Thiamine | This compound, thiochrome | Oxoferryl hemoglobin |

| Alkaline pH, aerobic | Thiamine derivatives | This compound, thiamine disulfide | Tyrosyl radicals |

Photochemical Oxidation with Riboflavin

UV/visible light irradiation in the presence of riboflavin (vitamin B2) drives thiamine oxidation:

-

Mechanism :

| Light Type | Photosensitizer | Oxygen Presence | Products |

|---|---|---|---|

| UVA | Riboflavin | Yes | This compound |

| Visible | Riboflavin | Yes | This compound |

Competing Pathways in Oxidation

-

Thiamine → Thiochrome : Initial oxidation step, mediated by singlet oxygen or tyrosyl radicals .

-

Thiochrome → this compound : Secondary oxidation involving:

Key Byproducts

-

Thiamine Disulfide : Formed during hemoglobin-catalyzed oxidation .

-

Thiochrome : Intermediate in both enzymatic and photochemical pathways .

Oxidative Stress Biomarker

-

This compound accumulation correlates with oxidative damage in proteins like hemoglobin .

-

Thiamine derivatives inhibit dityrosine crosslinking, a marker of oxidative injury .

Phototoxicity in Ocular Tissues

Propriétés

Numéro CAS |

99352-94-0 |

|---|---|

Formule moléculaire |

C12H14N4O2S |

Poids moléculaire |

278.33 g/mol |

Nom IUPAC |

5-(2-hydroxyethyl)-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-8-one |

InChI |

InChI=1S/C12H14N4O2S/c1-6-9(3-4-17)19-12-15-10-8(11(18)16(6)12)5-13-7(2)14-10/h5,12,17H,3-4H2,1-2H3,(H,13,14,15) |

Clé InChI |

SFFBMQWMODQHNO-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

SMILES canonique |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

Synonymes |

oxodihydrothiochrome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.